molecular formula C14H20BrNO2 B4558547 4-[4-(4-bromophenoxy)butyl]morpholine

4-[4-(4-bromophenoxy)butyl]morpholine

Cat. No.: B4558547
M. Wt: 314.22 g/mol
InChI Key: RDTCDNCGIHQINJ-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenoxy)butyl]morpholine is a useful research compound. Its molecular formula is C14H20BrNO2 and its molecular weight is 314.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.06774 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Techniques

Research has been conducted on the synthesis of morpholine derivatives, demonstrating innovative approaches to creating compounds with potential applications in drug synthesis and material science. For instance, D'hooghe et al. (2006) described a novel synthesis method for cis-3,5-disubstituted morpholine derivatives, highlighting the versatility of morpholine frameworks in chemical synthesis D'hooghe, T. Vanlangendonck, K. Törnroos, & N. De Kimpe, 2006.

Molecular Design and QSAR Study

A QSAR (Quantitative Structure-Activity Relationship) study was conducted to design low acute toxicity biocides with 4,4′-dimorpholyl-methane core, showing the importance of morpholine-based compounds in developing environmentally friendly biocidal agents. This study illustrates the balance between maintaining biocidal efficacy and reducing toxicity, crucial for industrial applications, especially in the petroleum industry R. Hernández-Altamirano, V. Mena-Cervantes, S. Pérez-Miranda, F. Fernández, C. Flores-Sandoval, V. Barba, H. Beltrán, & L. Zamudio-Rivera, 2010.

Antioxidant and Antimicrobial Properties

Significant research has been focused on the antioxidant and antimicrobial properties of bromophenols, compounds closely related to the chemical structure of interest. For instance, the study by Olsen et al. (2013) on bromophenols isolated from red algae Vertebrata lanosa demonstrated potent antioxidant activity, suggesting their potential in pharmaceutical and food industry applications to prevent oxidative deterioration E. K. Olsen, E. Hansen, J. Isaksson, & J. H. Andersen, 2013.

Enzyme Inhibition for Therapeutic Applications

Research on bromophenol derivatives has also shown promising results in enzyme inhibition, which could have therapeutic implications. A study by Çetin Bayrak et al. (2017) synthesized novel 4-phenylbutenone derivative bromophenols, which were found to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. This suggests potential applications in treating conditions related to enzyme dysregulation Çetin Bayrak, Parham Taslimi, I. Gülçin, & A. Menzek, 2017.

Properties

IUPAC Name

4-[4-(4-bromophenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCDNCGIHQINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.